molecular formula C17H14N2O6S2 B4585500 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4585500
M. Wt: 406.4 g/mol
InChI Key: UWHRIEUPYVQVCJ-AUWJEWJLSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including compounds similar to the one , often involves Knoevenagel condensation reactions and characterizations through spectroscopic methods such as FT-IR, NMR spectroscopy, and X-ray powder diffraction. These processes allow for the precise formation and structural elucidation of the compound (Rahmani et al., 2017).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is typically characterized by solid-state structures investigated through X-ray diffraction techniques and supported by density functional theory (DFT) analyses. These studies reveal triclinic space groups and detailed geometric parameters, providing insights into the compound's molecular configuration (Rahmani et al., 2017).

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and molecular structure of derivatives similar to the specified compound have been a subject of study to understand their crystalline structure and properties. For instance, derivatives have been synthesized through reactions like the Knoevenagel condensation, and their structures characterized using X-ray diffraction, demonstrating non-planar geometries and intermolecular hydrogen bonding which could have implications for their reactivity and potential applications in materials science or as intermediates in organic synthesis (Benhalima et al., 2011).

Supramolecular Assembly

Thioxothiazolidinone derivatives exhibit interesting supramolecular assembly behaviors, driven by hydrogen bonding and π–hole interactions. These assemblies have been analyzed through experimental and theoretical methods, highlighting their potential in designing novel supramolecular materials with specific properties for applications in nanotechnology and molecular engineering (Andleeb et al., 2017).

Antimicrobial and Antitubercular Agents

Derivatives of the thiazolidinone class, including those similar to the specified compound, have shown promising antibacterial, antifungal, and antitubercular activities. These compounds have been evaluated against various strains of bacteria, fungi, and Mycobacterium tuberculosis, indicating their potential as lead compounds for the development of new antimicrobial and antitubercular agents (Samadhiya et al., 2014).

Anticancer Activities

Some thiazolidinone derivatives have been synthesized and tested for their anticancer potentials, showing promising activity against certain cancer cell lines. This suggests their potential application in cancer research and therapy development. The structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies further aid in understanding the molecular basis of their activity and optimizing their anticancer properties (Deep et al., 2016).

Material Science and Conductivity

Thiazolidinone derivatives have been investigated for their thermal properties and electrical conductivity, making them candidates for applications in material science. Their potential to form complexes with metals and undergo various chemical reactions opens avenues for the synthesis of new materials with specific electrical and thermal properties (Kaya et al., 2020).

properties

IUPAC Name

(5Z)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S2/c1-2-24-13-8-11(19(22)23)6-10(15(13)20)7-14-16(21)18(17(26)27-14)9-12-4-3-5-25-12/h3-8,20H,2,9H2,1H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHRIEUPYVQVCJ-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

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